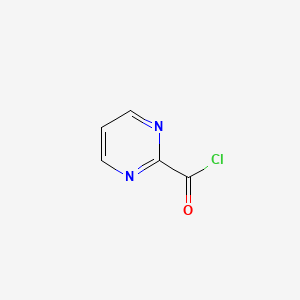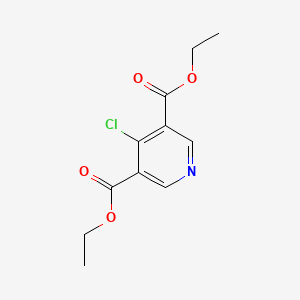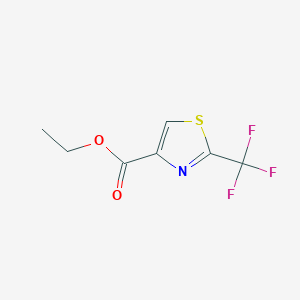
Pyrimidine-2-carbonyl chloride
Vue d'ensemble
Description
Pyrimidine-2-carbonyl chloride is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and are integral components of many natural and synthetic compounds, including nucleic acids, vitamins, and pharmaceuticals.
Mécanisme D'action
Target of Action
Pyrimidine-2-carbonyl chloride, like other pyrimidine derivatives, is known to interact with a variety of biological targets. These include certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response and are key to the compound’s anti-inflammatory effects .
Mode of Action
The mode of action of this compound is primarily associated with its inhibitory response against the expression and activities of its targets . Like other non-steroidal anti-inflammatory drugs (NSAIDs), pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .
Biochemical Pathways
This compound, as part of the broader class of pyrimidines, is involved in several biochemical pathways. Pyrimidine synthesis and metabolism play major roles in controlling embryonic and fetal development and organogenesis . In neurodevelopment, purinergic transmission and purine and pyrimidine metabolism are key to the correct sequential generation of different signaling molecules .
Result of Action
The result of the action of this compound is primarily seen in its anti-inflammatory effects. By inhibiting the expression and activities of certain inflammatory mediators, it can exhibit potent anti-inflammatory effects . This can lead to a reduction in inflammation and associated symptoms in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrimidine-2-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of pyrimidine-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
Pyrimidine-2-carboxylic acid+SOCl2→Pyrimidine-2-carbonyl chloride+SO2+HCl
The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the product. The reaction mixture is often subjected to distillation or crystallization to isolate and purify the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pyrimidine-2-carboxylic acid and hydrochloric acid.
Reduction: Reduction reactions can convert this compound to pyrimidine-2-methanol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions facilitate hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Pyrimidine-2-carboxylic acid: Formed by hydrolysis.
Applications De Recherche Scientifique
Pyrimidine-2-carbonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a building block for the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.
Medicine: Utilized in the design and synthesis of antiviral, anticancer, and antimicrobial agents.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Pyrimidine-2-carboxylic acid: The parent compound from which pyrimidine-2-carbonyl chloride is derived.
Pyrimidine-4-carbonyl chloride: A structural isomer with the carbonyl chloride group at the 4-position.
Pyridine-2-carbonyl chloride: A similar compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: this compound is unique due to its specific reactivity and position of the carbonyl chloride group. This reactivity allows for the selective synthesis of derivatives that may not be easily accessible through other routes. Its role as an intermediate in the synthesis of biologically active compounds further highlights its importance in medicinal chemistry and pharmaceutical research.
Propriétés
IUPAC Name |
pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-4(9)5-7-2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVRZAGACROHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593432 | |
| Record name | Pyrimidine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220769-83-5 | |
| Record name | Pyrimidine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)





![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)
![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)
